molecular formula C6H13N5O3 B077794 2-Nitro-1-nitroso-1-pentylguanidine CAS No. 13010-10-1

2-Nitro-1-nitroso-1-pentylguanidine

Cat. No. B077794
CAS RN: 13010-10-1
M. Wt: 203.2 g/mol
InChI Key: OKMNBMCHWAWZBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Nitro-1-nitroso-1-pentylguanidine (NOC-18) is a chemical compound that has been extensively used in scientific research. It is a nitric oxide (NO) donor that releases NO in a controlled manner, making it a valuable tool for investigating the physiological and biochemical effects of NO. NOC-18 has been used in a variety of research fields, including cardiovascular biology, neuroscience, and cancer research.

Mechanism Of Action

2-Nitro-1-nitroso-1-pentylguanidine releases NO in a controlled manner, making it a valuable tool for investigating the physiological and biochemical effects of NO. NO is a signaling molecule that plays a critical role in many physiological processes, including vasodilation, neurotransmission, and immune response. 2-Nitro-1-nitroso-1-pentylguanidine releases NO by undergoing a chemical reaction that involves the transfer of a nitroso group to a nucleophile, such as a thiol group on a protein.

Biochemical And Physiological Effects

2-Nitro-1-nitroso-1-pentylguanidine has been shown to have a variety of biochemical and physiological effects. In cardiovascular biology, 2-Nitro-1-nitroso-1-pentylguanidine has been shown to induce vasodilation, inhibit platelet aggregation, and improve endothelial function. In neuroscience research, 2-Nitro-1-nitroso-1-pentylguanidine has been shown to modulate synaptic plasticity, enhance neurotransmitter release, and provide neuroprotection. In cancer research, 2-Nitro-1-nitroso-1-pentylguanidine has been shown to inhibit tumor growth and metastasis.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Nitro-1-nitroso-1-pentylguanidine in lab experiments is its ability to release NO in a controlled manner. This allows researchers to investigate the effects of NO on specific physiological processes without the confounding effects of other signaling molecules. Additionally, 2-Nitro-1-nitroso-1-pentylguanidine is relatively stable and easy to handle, making it a valuable tool for many research applications.
One limitation of using 2-Nitro-1-nitroso-1-pentylguanidine in lab experiments is its potential to react with other nucleophiles in the cell, leading to the formation of unwanted nitrosamines and nitrosoamines. Additionally, 2-Nitro-1-nitroso-1-pentylguanidine may not accurately reflect the physiological effects of endogenous NO, which is produced in a more complex and regulated manner.

Future Directions

There are many future directions for research using 2-Nitro-1-nitroso-1-pentylguanidine. One area of research is investigating the role of NO in cancer immunotherapy. NO has been shown to play a critical role in the immune response to cancer, and 2-Nitro-1-nitroso-1-pentylguanidine may be a valuable tool for investigating this process. Additionally, 2-Nitro-1-nitroso-1-pentylguanidine may be used to investigate the role of NO in other physiological processes, such as inflammation and oxidative stress. Finally, 2-Nitro-1-nitroso-1-pentylguanidine may be used to develop new therapies for cardiovascular disease, neurodegenerative diseases, and cancer.

Synthesis Methods

2-Nitro-1-nitroso-1-pentylguanidine can be synthesized by reacting pentylamine with nitrous acid and nitric oxide. The reaction produces 2-Nitro-1-nitroso-1-pentylguanidine as the main product, along with other nitrosamines and nitrosoamines. The purity of 2-Nitro-1-nitroso-1-pentylguanidine can be improved by recrystallization and chromatography techniques.

Scientific Research Applications

2-Nitro-1-nitroso-1-pentylguanidine has been used in a variety of scientific research applications. It has been used to investigate the role of NO in cardiovascular biology, including vasodilation, platelet aggregation, and endothelial function. 2-Nitro-1-nitroso-1-pentylguanidine has also been used in neuroscience research to investigate the role of NO in synaptic plasticity, neurotransmitter release, and neuroprotection. Additionally, 2-Nitro-1-nitroso-1-pentylguanidine has been used in cancer research to investigate the role of NO in tumor growth and metastasis.

properties

CAS RN

13010-10-1

Product Name

2-Nitro-1-nitroso-1-pentylguanidine

Molecular Formula

C6H13N5O3

Molecular Weight

203.2 g/mol

IUPAC Name

2-nitro-1-nitroso-1-pentylguanidine

InChI

InChI=1S/C6H13N5O3/c1-2-3-4-5-10(9-12)6(7)8-11(13)14/h2-5H2,1H3,(H2,7,8)

InChI Key

OKMNBMCHWAWZBL-UHFFFAOYSA-N

Isomeric SMILES

CCCCCN(/C(=N/[N+](=O)[O-])/N)N=O

SMILES

CCCCCN(C(=N[N+](=O)[O-])N)N=O

Canonical SMILES

CCCCCN(C(=N[N+](=O)[O-])N)N=O

Origin of Product

United States

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